molecular formula C11H11NO2 B1266890 Methyl 1-methyl-1H-indole-2-carboxylate CAS No. 37493-34-8

Methyl 1-methyl-1H-indole-2-carboxylate

Cat. No. B1266890
CAS RN: 37493-34-8
M. Wt: 189.21 g/mol
InChI Key: PEHJJMYCHVPFCG-UHFFFAOYSA-N
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Description

Synthesis Analysis Methyl 1-methyl-1H-indole-2-carboxylate and its derivatives are synthesized through various methods, including the cross-dehydrogenative coupling, which employs Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide for efficient synthesis of 1-methyl-1H-indole-3-carboxylates with good to excellent yields (Akbari et al., 2022). Another method involves the reaction of methyl indole-2-carboxylates and arynes for a high yielding synthesis of a novel indole-indolone ring system under mild conditions (Rogness & Larock, 2009).

Molecular Structure Analysis The molecular structure of these compounds has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. Studies have shown that methyl 5-methoxy-1H-indole-2-carboxylate exhibits specific vibrational modes, electronic nature explored through UV-visible spectrum, and molecular electrostatic potential analysis (Almutairi et al., 2017).

Chemical Reactions and Properties These indole derivatives participate in various chemical reactions, including [3+2] annulation reactions with arynes, leading to the efficient synthesis of indole-indolone scaffolds. This process is notable for its broad scope and functionality tolerance under mild reaction conditions (Rogness & Larock, 2009).

Physical Properties Analysis The crystal structure of methyl 1-methyl-1H-indole-3-carboxylate reveals planar molecules forming intermolecular hydrogen bonds, resulting in a sheet structure that is stabilized by C—H...π stacking interactions, highlighting its solid-state characteristics (Furuya et al., 2018).

Chemical Properties Analysis The chemical properties of these compounds are influenced by their structure, as seen in their ability to form various derivatives through reactions such as Cu(I)-catalyzed intramolecular amination, leading to a variety of N-alkylated and N-arylated derivatives with good to high yields under mild conditions (Melkonyan et al., 2008). Additionally, the reactivity and functional group tolerance of these compounds facilitate the synthesis of biologically relevant molecules.

Scientific Research Applications

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Inhibition of β-amyloid production : Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .

  • Inhibition of ion exchange and melatonin synthesis : Methyl indole-2-carboxylate has also been shown to inhibit ion exchange, melatonin synthesis .

  • Anticancer activity : Methyl indole-2-carboxylate has been shown to be effective against pancreatic cancer cells in vitro .

  • Synthesis of alkaloids : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

  • Synthesis of (±)-dibromophakellin and analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .

  • Synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine : Indole-2-carboxylic acid has also been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

  • Synthesis of Selected Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds for these treatments has attracted increasing attention .

  • Inhibition of Ion Exchange and Melatonin Synthesis : Methyl indole-2-carboxylate has also been shown to inhibit ion exchange and melatonin synthesis .

  • Effective Against Pancreatic Cancer Cells : Methyl indole-2-carboxylate has been shown to be effective against pancreatic cancer cells in vitro .

  • Synthesis of (±)-Dibromophakellin and Analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .

  • Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine : Indole-2-carboxylic acid has also been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

  • Inhibition of β-Amyloid Production : Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .

Safety And Hazards

When handling “Methyl 1-methyl-1H-indole-2-carboxylate”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Indole derivatives have been the focus of many researchers due to their potential pharmaceutical properties . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHJJMYCHVPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293165
Record name Methyl 1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-indole-2-carboxylate

CAS RN

37493-34-8
Record name Methyl 1-methylindole-2-carboxylate
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.0 ml of methyl iodide were added dropwise to a mixture of 5.00 g of indole-2-carboxylic acid, 100 ml of dimethylformamide and 13.0 g of anhydrous potassium carbonate, and the resulting mixture was stirred at 100° C. for 6 hours. At the end of this time, the reaction mixture was worked up following the procedure described in Preparation 5, to give 5.12 g of the title compound, melting at 91.3°-92.8° C.
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13 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred suspension of methyl 1H-indole-2-carboxylate (5.0 g), dimethyl sulphate (9 ml) and potassium carbonate (10.4 g) in dry acetone (200 ml) was heated under reflux for 24 h. After cooling to room temperature 5% ammonia solution (50 ml) was added and the mixture stirred for 2 hours. The solvent was removed in vacuo and the residue partitioned between dichloromethane and water. The organic layer was dried and the solvent evaporated to give methyl 1-methyl-1H-indole-2-carboxylate (5.4 g) as a white solid; IR (CHBr3) max 1695 cm-1. The ester was treated with ethylenediamine and trimethylaluminium as described in Example 1(a). Purification via column chromatography on silica eluting with 5% v/v methanolic ammonia in dichloromethane gave 2-(2-imidazolin-2-yl)-1-methyl-1H-indole as a white solid. The hydrochloride salt was prepared as in Example 3 and that recrystallised from ethanol/diethyl ether; mp 290°-295° C. (decomp) (Literature mp 260°-280° C. (decomp) D. J. Hlasta, D. Luttinger, M. H. Perrone, M. J. Silbernagel, S. J. Ward and D. R. Haubrich, J. Med. Chem. 1967, 30, 1555).
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5 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AS Demir, S Tural - Arkivoc, 2008 - arkat-usa.org
… Similar regioselectivity was found by the oxidation of methyl 1-methyl-1H-indole-2carboxylate (10). Accordingly 10 furnished methyl 3-acetoxy-1-methyl-1H-indole-2-carboxylate (11) …
Number of citations: 3 www.arkat-usa.org
AS Demir, S Tural - 2008 - open.metu.edu.tr
… Similar regioselectivity was found by the oxidation of methyl 1-methyl-1H-indole-2carboxylate (10). Accordingly 10 furnished methyl 3-acetoxy-1-methyl-1H-indole-2-carboxylate (11) …
Number of citations: 0 open.metu.edu.tr
YL Zheng, PP Xie, O Daneshfar, KN Houk… - Angewandte …, 2021 - Wiley Online Library
… free energy profile of the operative pathway of the Ni-catalyzed Suzuki–Miyaura coupling of methyl ester is provided in Figure 1, using methyl 1-methyl-1H-indole-2-carboxylate (1 a) …
Number of citations: 21 onlinelibrary.wiley.com
M Shankar, U Anasuyamma… - Advanced Synthesis & …, 2022 - Wiley Online Library
… 5d The N-methylated precursor, methyl 1-methyl-1H-indole-2-carboxylate, 5d as expected due to the absence of NH moiety, did not afford ring expanded spirocyclic product. …
Number of citations: 4 onlinelibrary.wiley.com
R Romagnoli, F Prencipe, P Oliva, MK Salvador… - Bioorganic …, 2020 - Elsevier
A new class of inhibitors of tubulin polymerization based on the 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)indole molecular skeleton was synthesized and evaluated for …
Number of citations: 15 www.sciencedirect.com
E Dolušić, P Larrieu, S Blanc, F Sapunaric… - Bioorganic & medicinal …, 2011 - Elsevier
Indoleamine 2,3-dioxygenase (IDO) is a heme dioxygenase which has been shown to be involved in the pathological immune escape of diseases such as cancer. The synthesis and …
Number of citations: 50 www.sciencedirect.com
M Sechi, M Derudas, R Dallocchio… - Journal of medicinal …, 2004 - ACS Publications
Diketo acids such as S-1360 (1A) and L-731,988 (2) are potent and selective inhibitors of HIV-1 integrase (IN). A plethora of diketo acid-containing compounds have been claimed in …
Number of citations: 175 pubs.acs.org
B Yang, Z Lu - The Journal of Organic Chemistry, 2016 - ACS Publications
… Prepared according to a similar procedure for synthesis of methyl 1-methyl-1H-indole-2-carboxylate using 5-methyl-1H-indole-2-carboxylic acid (1.9211 g, 11.0 mmol) and MeOH (18 mL…
Number of citations: 20 pubs.acs.org
Y Dong, H Zhang, J Yang, S He, ZC Shi, XM Zhang… - ACS …, 2019 - ACS Publications
… The reaction was conducted with 1,4-naphthoquinone (1a, 63.3 mg, 0.4 mmol), methyl 1-methyl-1H-indole-2-carboxylate (2j, 75.7 mg, 0.4 mmol), and B(C 6 F 5 ) 3 (10.2 mg, 0.02 mmol) …
Number of citations: 25 pubs.acs.org
R Manjula, N Gokhale, S Unni, P Deshmukh… - Bioorganic …, 2019 - Elsevier
Sirtuins (SIRTs), class III HDAC (Histone deacetylase) family proteins, are associated with cancer, diabetes, and other age-related disorders. SIRT1 and SIRT2 are established …
Number of citations: 8 www.sciencedirect.com

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